5-Tert-butyl-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC16382838
Molecular Formula: C29H35N5
Molecular Weight: 453.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H35N5 |
|---|---|
| Molecular Weight | 453.6 g/mol |
| IUPAC Name | 5-tert-butyl-7-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C29H35N5/c1-21-11-12-24(22(2)17-21)20-32-13-15-33(16-14-32)27-18-26(29(3,4)5)31-28-25(19-30-34(27)28)23-9-7-6-8-10-23/h6-12,17-19H,13-16,20H2,1-5H3 |
| Standard InChI Key | SQJFBHSYTMMRNZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC(=NC4=C(C=NN34)C5=CC=CC=C5)C(C)(C)C)C |
Introduction
Synthesis
The synthesis of such a compound typically involves multistep reactions to assemble the fused heterocyclic core followed by functionalization. Below is a general outline of the synthetic approach:
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Formation of Pyrazolo[1,5-a]pyrimidine Core:
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The core structure can be synthesized via cyclization reactions involving pyrazole derivatives and suitable pyrimidine precursors.
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Introduction of Substituents:
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The tert-butyl group can be introduced via alkylation reactions.
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The piperazine ring is functionalized with the 2,4-dimethylbenzyl group through nucleophilic substitution or reductive amination.
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Final Assembly:
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The phenyl group at position 3 is often introduced through cross-coupling reactions like Suzuki or Heck coupling.
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Example Reaction Scheme:
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyclization | Pyrazole derivative + pyrimidine precursor |
| 2 | Alkylation | Tert-butyl halide + base |
| 3 | Nucleophilic substitution | Piperazine derivative + benzyl halide |
Potential Applications
Compounds with similar structures have been investigated for various biological activities:
Pharmacological Potential
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CNS Activity: Pyrazolo[1,5-a]pyrimidines are known to interact with central nervous system (CNS) targets such as GABA-A receptors or adenosine receptors.
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Anticancer Properties: Some derivatives exhibit cytotoxic activity against cancer cell lines.
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Anti-inflammatory Activity: Molecular docking studies suggest these compounds may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
Drug Development
This compound's structural features (e.g., piperazine moiety and aromatic substituents) make it a candidate for drug design targeting:
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Neurological disorders (e.g., anxiety, depression).
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Inflammatory diseases.
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Infectious diseases due to its heterocyclic core.
Analytical Characterization
To confirm the structure and purity of the compound, the following techniques are commonly employed:
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Nuclear Magnetic Resonance (NMR):
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-NMR and -NMR provide insights into hydrogen and carbon environments.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identifies functional groups based on characteristic absorption bands.
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X-ray Crystallography:
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Determines the three-dimensional structure if crystals are available.
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Research Findings
Studies on related compounds reveal significant insights into their behavior:
Table: Bioactivity of Related Compounds
| Compound Class | Activity | Target |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | Anti-inflammatory | COX/LOX enzymes |
| Piperazine-substituted derivatives | CNS modulation | GABA-A receptors |
| Phenyl-substituted pyrazoles | Antiviral | RNA polymerase inhibitors |
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